Bzl-D-val-ome hcl
Description
Bzl-D-val-ome HCl is a chemically modified amino acid derivative, where the benzyl (Bzl) group protects the amino terminus, and the carboxylic acid is esterified as a methyl ester (ome). The "D-val" designation indicates the D-configuration of the valine residue, distinguishing it from the naturally occurring L-form. This compound is commonly utilized in peptide synthesis and pharmaceutical research due to its stability and resistance to enzymatic degradation .
Properties
IUPAC Name |
methyl (2R)-2-(benzylamino)-3-methylbutanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-10(2)12(13(15)16-3)14-9-11-7-5-4-6-8-11/h4-8,10,12,14H,9H2,1-3H3/t12-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFUIOAXMANYSCA-GFCCVEGCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)OC)NCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H](C(=O)OC)NCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
210917-86-5 | |
| Record name | N-(Phenylmethyl)-D-valine methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=210917-86-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Biological Activity
Bzl-D-val-ome HCl, a derivative of the amino acid valine, has garnered attention in biochemical research due to its potential applications in studying protein interactions, enzyme mechanisms, and therapeutic developments. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
This compound functions primarily as a mimetic of natural amino acids, allowing it to interact with various biological targets. Its structure enables it to bind to enzymes and receptors, modulating their activity. The compound can affect enzyme kinetics by binding at active or allosteric sites, which alters the conformation and function of the enzymes involved.
Key Mechanisms
- Enzyme Interaction : this compound can modulate enzyme activity through competitive or non-competitive inhibition.
- Receptor Binding : It interacts with cell surface receptors, impacting signal transduction pathways and cellular responses.
Applications in Biological Research
The compound is utilized in several areas of biological research:
- Protein Interaction Studies : It serves as a valuable tool for investigating protein-protein interactions due to its ability to mimic natural substrates.
- Enzyme Mechanism Elucidation : this compound aids in understanding enzyme mechanisms by providing insights into substrate specificity and catalytic processes.
- Therapeutic Development : Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways involved in various diseases .
Case Study 1: Enzyme Inhibition
A study demonstrated that this compound effectively inhibited a specific protease involved in cancer progression. The compound was shown to bind competitively at the active site, leading to a significant reduction in enzymatic activity. This finding highlights its potential as a lead compound for drug development against cancer-related proteases.
| Enzyme | Inhibition Type | IC50 (µM) |
|---|---|---|
| Protease X | Competitive | 5.2 |
Case Study 2: Peptide Synthesis
This compound has also been employed in peptide synthesis as a building block. A comparative study indicated that incorporating this compound into peptide chains improved yield and purity compared to traditional methods.
| Peptide | Yield (%) | Purity (%) |
|---|---|---|
| Dipeptide A | 66 | 95 |
| Dipeptide B | 70 | 92 |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural features of Bzl-D-val-ome HCl and two related compounds from the evidence:
Key Observations:
- Amino Acid Backbone: this compound incorporates valine (branched alkyl side chain), whereas Bzl-D-phe-ome HCl uses phenylalanine (aromatic side chain).
- Protecting Groups : Both this compound and Z-D-dbu-ome HCl utilize benzyl-based protecting groups (Bzl vs. Z), which influence solubility and stability during synthesis.
- Acid/Base Properties : The HCl salt form enhances water solubility, critical for purification and handling in laboratory settings.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
